Cas no 866111-14-0 (Clausine Z)

Clausine Z structure
Clausine Z structure
Product name:Clausine Z
CAS No:866111-14-0
MF:C13H9NO3
Molecular Weight:227.215463399887
CID:837667
PubChem ID:11436094

Clausine Z 化学的及び物理的性質

名前と識別子

    • Clausine Z
    • 1,6-Dihydroxy-9H-carbazole-3-carbaldehyde
    • 3-Formyl-1
    • [ "3-Formyl-1", "6-dihydroxycarbazole" ]
    • 1,6-Dihydroxy-9H-carbazole-3-carboxaldehyde (ACI)
    • 1,6-dihydroxy-9h-carbazole-3-carboxaldehyde
    • Clausine-Z
    • 866111-14-0
    • AKOS032961598
    • CHEMBL1927323
    • FS-9112
    • B2703-153294
    • インチ: 1S/C13H9NO3/c15-6-7-3-10-9-5-8(16)1-2-11(9)14-13(10)12(17)4-7/h1-6,14,16-17H
    • InChIKey: FKDULSCBYNXNMP-UHFFFAOYSA-N
    • SMILES: O=CC1C=C2C(NC3C2=CC(O)=CC=3)=C(O)C=1

計算された属性

  • 精确分子量: 227.05800
  • 同位素质量: 227.058243149g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 3
  • 重原子数量: 17
  • 回転可能化学結合数: 1
  • 複雑さ: 309
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.1
  • トポロジー分子極性表面積: 73.3Ų

じっけんとくせい

  • Color/Form: Powder
  • PSA: 73.32000
  • LogP: 2.54480

Clausine Z Security Information

  • 储存条件:Store at room temperature, 2-8 ℃ is better

Clausine Z Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TargetMol Chemicals
TN3673-1 mL * 10 mM (in DMSO)
Clausine Z
866111-14-0 98%
1 mL * 10 mM (in DMSO)
¥ 4040 2023-09-15
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN3673-1 mg
Clausine Z
866111-14-0
1mg
¥2835.00 2022-04-26
A2B Chem LLC
AH93547-5mg
Clausine Z
866111-14-0 95%
5mg
$3080.00 2023-12-29
A2B Chem LLC
AH93547-1mg
Clausine Z
866111-14-0 > 95%
1mg
$423.00 2024-04-19
TargetMol Chemicals
TN3673-1 ml * 10 mm
Clausine Z
866111-14-0
1 ml * 10 mm
¥ 4040 2024-07-20
TargetMol Chemicals
TN3673-5 mg
Clausine Z
866111-14-0 98%
5mg
¥ 3,940 2023-07-11
TargetMol Chemicals
TN3673-5mg
Clausine Z
866111-14-0
5mg
¥ 3940 2024-07-20
Ambeed
A1251057-5mg
1,6-Dihydroxy-9H-carbazole-3-carbaldehyde
866111-14-0 98%
5mg
$310.0 2025-03-01

Clausine Z 合成方法

Synthetic Circuit 1

Reaction Conditions
1.1 Catalysts: Palladium diacetate Solvents: Acetonitrile ;  24 h, 80 °C
1.2 Reagents: Potassium carbonate Solvents: Acetone ;  12 h, 60 °C
2.1 Reagents: Potassium carbonate ,  Oxygen Catalysts: Pivalic acid ,  Palladium diacetate ;  48 h, 140 °C
3.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ;  15 min, 0 °C
3.2 Solvents: Dimethylformamide ;  15 min, rt; 1 h, 60 °C
4.1 -
Reference
Palladium-Catalyzed Synthesis of Diarylamines and 1- and 2-Oxygenated Carbazoles: Total Syntheses of Natural Alkaloids Clauraila A, Clausenal, Clausine P, and 7-Methoxy-O-methylmukonal
Hernandez-Benitez, R. Israel; et al, Synthesis, 2017, 49(18), 4357-4371

Synthetic Circuit 2

Reaction Conditions
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ;  4.5 h, 130 °C
2.1 Catalysts: Palladium diacetate Solvents: Acetonitrile ;  24 h, 80 °C
2.2 Reagents: Potassium carbonate Solvents: Acetone ;  12 h, 60 °C
3.1 Reagents: Potassium carbonate ,  Oxygen Catalysts: Pivalic acid ,  Palladium diacetate ;  48 h, 140 °C
4.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ;  15 min, 0 °C
4.2 Solvents: Dimethylformamide ;  15 min, rt; 1 h, 60 °C
5.1 -
Reference
Palladium-Catalyzed Synthesis of Diarylamines and 1- and 2-Oxygenated Carbazoles: Total Syntheses of Natural Alkaloids Clauraila A, Clausenal, Clausine P, and 7-Methoxy-O-methylmukonal
Hernandez-Benitez, R. Israel; et al, Synthesis, 2017, 49(18), 4357-4371

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ;  24 h, rt
2.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  -78 °C; 18 h, -78 °C → rt
2.2 Solvents: Methanol ;  rt
Reference
Transition metals in organic synthesis. Part 101: Convergent total synthesis of 1,6-dioxygenated carbazole alkaloids
Boerger, Carsten; et al, Tetrahedron, 2012, 68(33), 6727-6736

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Pivalic acid ,  Potassium carbonate Catalysts: Palladium diacetate ;  16 h, 115 °C; 24 h, 115 °C
2.1 Reagents: Diisobutylaluminum hydride Solvents: Diethyl ether ;  5 min, -78 °C; 1.5 h, -78 °C; 5 min, -78 °C; 2 h, -78 °C
2.2 Solvents: Water ;  -78 °C → rt
3.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ;  24 h, rt
4.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  -78 °C; 18 h, -78 °C → rt
4.2 Solvents: Methanol ;  rt
Reference
Transition metals in organic synthesis. Part 101: Convergent total synthesis of 1,6-dioxygenated carbazole alkaloids
Boerger, Carsten; et al, Tetrahedron, 2012, 68(33), 6727-6736

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  -78 °C; 24 h, -78 °C → rt
1.2 Solvents: Methanol ;  rt
Reference
Transition metals in organic synthesis. Part 101: Convergent total synthesis of 1,6-dioxygenated carbazole alkaloids
Boerger, Carsten; et al, Tetrahedron, 2012, 68(33), 6727-6736

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Diisobutylaluminum hydride Solvents: Diethyl ether ;  3.5 h, -78 °C
2.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ;  24 h, rt
3.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  24 h, -78 °C → rt
Reference
Transition metals in organic synthesis. Part 85. A general approach to 1,6-dioxygenated carbazole alkaloids; first total synthesis of clausine G, clausine I, and clausine Z
Boerger, Carsten; et al, Synlett, 2008, (11), 1698-1702

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  24 h, -78 °C → rt
Reference
Transition metals in organic synthesis. Part 85. A general approach to 1,6-dioxygenated carbazole alkaloids; first total synthesis of clausine G, clausine I, and clausine Z
Boerger, Carsten; et al, Synlett, 2008, (11), 1698-1702

Synthetic Circuit 8

Reaction Conditions
1.1 Catalysts: Sulfuric acid Solvents: Methanol ,  Water ;  17 h, 65 °C
2.1 Reagents: Potassium carbonate Solvents: Acetone ;  17 h, 56 °C
3.1 Reagents: Acetic acid ,  Iron Solvents: Acetic acid ;  4 h, rt → 40 °C
4.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate ,  2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: Toluene ;  64 h, 80 °C
5.1 Reagents: Acetic acid ,  Palladium diacetate Solvents: Acetic acid ;  14 h, 110 °C
6.1 Reagents: Diisobutylaluminum hydride Solvents: Diethyl ether ;  3.5 h, -78 °C
7.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ;  24 h, rt
8.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  24 h, -78 °C → rt
Reference
Transition metals in organic synthesis. Part 85. A general approach to 1,6-dioxygenated carbazole alkaloids; first total synthesis of clausine G, clausine I, and clausine Z
Boerger, Carsten; et al, Synlett, 2008, (11), 1698-1702

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ;  24 h, rt
2.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  -78 °C; 24 h, -78 °C → rt
2.2 Solvents: Methanol ;  rt
Reference
Transition metals in organic synthesis. Part 101: Convergent total synthesis of 1,6-dioxygenated carbazole alkaloids
Boerger, Carsten; et al, Tetrahedron, 2012, 68(33), 6727-6736

Synthetic Circuit 10

Reaction Conditions
Reference
Palladium-Catalyzed Synthesis of Diarylamines and 1- and 2-Oxygenated Carbazoles: Total Syntheses of Natural Alkaloids Clauraila A, Clausenal, Clausine P, and 7-Methoxy-O-methylmukonal
Hernandez-Benitez, R. Israel; et al, Synthesis, 2017, 49(18), 4357-4371

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Iron Solvents: Acetic acid ;  2 h, rt; 2 h, 40 °C
2.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate ,  2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: Toluene ;  64 h, 80 °C
3.1 Catalysts: Palladium diacetate Solvents: Acetic acid ;  4 h, 100 °C
4.1 Reagents: Diisobutylaluminum hydride Solvents: Diethyl ether ;  5 min, -78 °C; 1.5 h, -78 °C; 5 min, -78 °C; 2 h, -78 °C
4.2 Solvents: Water ;  -78 °C → rt
5.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ;  24 h, rt
6.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  -78 °C; 18 h, -78 °C → rt
6.2 Solvents: Methanol ;  rt
Reference
Transition metals in organic synthesis. Part 101: Convergent total synthesis of 1,6-dioxygenated carbazole alkaloids
Boerger, Carsten; et al, Tetrahedron, 2012, 68(33), 6727-6736

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  24 h, -78 °C → rt
Reference
Transition metals in organic synthesis. Part 85. A general approach to 1,6-dioxygenated carbazole alkaloids; first total synthesis of clausine G, clausine I, and clausine Z
Boerger, Carsten; et al, Synlett, 2008, (11), 1698-1702

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Diisobutylaluminum hydride Solvents: Diethyl ether ;  5 min, -78 °C; 1.5 h, -78 °C; 5 min, -78 °C; 2 h, -78 °C; -78 °C → rt
1.2 Solvents: Water ;  cooled
2.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ;  24 h, rt
3.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  -78 °C; 24 h, -78 °C → rt
3.2 Solvents: Methanol ;  rt
Reference
Transition metals in organic synthesis. Part 101: Convergent total synthesis of 1,6-dioxygenated carbazole alkaloids
Boerger, Carsten; et al, Tetrahedron, 2012, 68(33), 6727-6736

Synthetic Circuit 14

Reaction Conditions
1.1 Catalysts: Palladium diacetate Solvents: Acetic acid ;  4 h, reflux
2.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ,  Dichloromethane ;  6 h, rt
3.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ;  24 h, rt
4.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  -78 °C; 24 h, -78 °C → rt
4.2 Solvents: Methanol ;  rt
Reference
Transition metals in organic synthesis. Part 101: Convergent total synthesis of 1,6-dioxygenated carbazole alkaloids
Boerger, Carsten; et al, Tetrahedron, 2012, 68(33), 6727-6736

Synthetic Circuit 15

Reaction Conditions
1.1 Catalysts: Sulfuric acid Solvents: Methanol ,  Water ;  17 h, 65 °C
2.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate ,  2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: Toluene ;  5 d, 110 °C
3.1 Reagents: Acetic acid ,  Palladium diacetate Solvents: Acetic acid ;  4 h, 117 °C
4.1 Reagents: Diisobutylaluminum hydride Solvents: Diethyl ether ;  3.5 h, -78 °C
5.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ;  24 h, rt
6.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  24 h, -78 °C → rt
Reference
Transition metals in organic synthesis. Part 85. A general approach to 1,6-dioxygenated carbazole alkaloids; first total synthesis of clausine G, clausine I, and clausine Z
Boerger, Carsten; et al, Synlett, 2008, (11), 1698-1702

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate ,  2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: Toluene ;  64 h, 80 °C
2.1 Reagents: Acetic acid ,  Palladium diacetate Solvents: Acetic acid ;  14 h, 110 °C
3.1 Reagents: Diisobutylaluminum hydride Solvents: Diethyl ether ;  3.5 h, -78 °C
4.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ;  24 h, rt
5.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  24 h, -78 °C → rt
Reference
Transition metals in organic synthesis. Part 85. A general approach to 1,6-dioxygenated carbazole alkaloids; first total synthesis of clausine G, clausine I, and clausine Z
Boerger, Carsten; et al, Synlett, 2008, (11), 1698-1702

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ;  24 h, rt
2.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  24 h, -78 °C → rt
Reference
Transition metals in organic synthesis. Part 85. A general approach to 1,6-dioxygenated carbazole alkaloids; first total synthesis of clausine G, clausine I, and clausine Z
Boerger, Carsten; et al, Synlett, 2008, (11), 1698-1702

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Acetic acid ,  Iron Solvents: Acetic acid ;  4 h, rt → 40 °C
2.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate ,  2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: Toluene ;  64 h, 80 °C
3.1 Reagents: Acetic acid ,  Palladium diacetate Solvents: Acetic acid ;  14 h, 110 °C
4.1 Reagents: Diisobutylaluminum hydride Solvents: Diethyl ether ;  3.5 h, -78 °C
5.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ;  24 h, rt
6.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  24 h, -78 °C → rt
Reference
Transition metals in organic synthesis. Part 85. A general approach to 1,6-dioxygenated carbazole alkaloids; first total synthesis of clausine G, clausine I, and clausine Z
Boerger, Carsten; et al, Synlett, 2008, (11), 1698-1702

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ;  15 min, 0 °C
1.2 Solvents: Dimethylformamide ;  15 min, rt; 1 h, 60 °C
2.1 -
Reference
Palladium-Catalyzed Synthesis of Diarylamines and 1- and 2-Oxygenated Carbazoles: Total Syntheses of Natural Alkaloids Clauraila A, Clausenal, Clausine P, and 7-Methoxy-O-methylmukonal
Hernandez-Benitez, R. Israel; et al, Synthesis, 2017, 49(18), 4357-4371

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Diisobutylaluminum hydride Solvents: Diethyl ether ;  5 min, -78 °C; 1.5 h, -78 °C; 5 min, -78 °C; 2 h, -78 °C
1.2 Solvents: Water ;  -78 °C → rt
2.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ;  24 h, rt
3.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  -78 °C; 18 h, -78 °C → rt
3.2 Solvents: Methanol ;  rt
Reference
Transition metals in organic synthesis. Part 101: Convergent total synthesis of 1,6-dioxygenated carbazole alkaloids
Boerger, Carsten; et al, Tetrahedron, 2012, 68(33), 6727-6736

Synthetic Circuit 21

Reaction Conditions
1.1 Reagents: Diisobutylaluminum hydride Solvents: Diethyl ether ;  3.5 h, -78 °C
2.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ;  24 h, rt
3.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  24 h, -78 °C → rt
Reference
Transition metals in organic synthesis. Part 85. A general approach to 1,6-dioxygenated carbazole alkaloids; first total synthesis of clausine G, clausine I, and clausine Z
Boerger, Carsten; et al, Synlett, 2008, (11), 1698-1702

Synthetic Circuit 22

Reaction Conditions
1.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate ,  2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: Toluene ;  64 h, 80 °C
2.1 Reagents: Pivalic acid ,  Potassium carbonate Catalysts: Palladium diacetate ;  16 h, 115 °C; 24 h, 115 °C
3.1 Reagents: Diisobutylaluminum hydride Solvents: Diethyl ether ;  5 min, -78 °C; 1.5 h, -78 °C; 5 min, -78 °C; 2 h, -78 °C
3.2 Solvents: Water ;  -78 °C → rt
4.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ;  24 h, rt
5.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  -78 °C; 18 h, -78 °C → rt
5.2 Solvents: Methanol ;  rt
Reference
Transition metals in organic synthesis. Part 101: Convergent total synthesis of 1,6-dioxygenated carbazole alkaloids
Boerger, Carsten; et al, Tetrahedron, 2012, 68(33), 6727-6736

Synthetic Circuit 23

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  17 h, 56 °C
2.1 Reagents: Acetic acid ,  Iron Solvents: Acetic acid ;  4 h, rt → 40 °C
3.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate ,  2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: Toluene ;  64 h, 80 °C
4.1 Reagents: Acetic acid ,  Palladium diacetate Solvents: Acetic acid ;  14 h, 110 °C
5.1 Reagents: Diisobutylaluminum hydride Solvents: Diethyl ether ;  3.5 h, -78 °C
6.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ;  24 h, rt
7.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  24 h, -78 °C → rt
Reference
Transition metals in organic synthesis. Part 85. A general approach to 1,6-dioxygenated carbazole alkaloids; first total synthesis of clausine G, clausine I, and clausine Z
Boerger, Carsten; et al, Synlett, 2008, (11), 1698-1702

Synthetic Circuit 24

Reaction Conditions
1.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  -78 °C; 18 h, -78 °C → rt
1.2 Solvents: Methanol ;  rt
Reference
Transition metals in organic synthesis. Part 101: Convergent total synthesis of 1,6-dioxygenated carbazole alkaloids
Boerger, Carsten; et al, Tetrahedron, 2012, 68(33), 6727-6736

Synthetic Circuit 25

Reaction Conditions
1.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ;  24 h, rt
2.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  24 h, -78 °C → rt
Reference
Transition metals in organic synthesis. Part 85. A general approach to 1,6-dioxygenated carbazole alkaloids; first total synthesis of clausine G, clausine I, and clausine Z
Boerger, Carsten; et al, Synlett, 2008, (11), 1698-1702

Synthetic Circuit 26

Reaction Conditions
1.1 Reagents: Potassium carbonate ,  Oxygen Catalysts: Pivalic acid ,  Palladium diacetate ;  48 h, 140 °C
2.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ;  15 min, 0 °C
2.2 Solvents: Dimethylformamide ;  15 min, rt; 1 h, 60 °C
3.1 -
Reference
Palladium-Catalyzed Synthesis of Diarylamines and 1- and 2-Oxygenated Carbazoles: Total Syntheses of Natural Alkaloids Clauraila A, Clausenal, Clausine P, and 7-Methoxy-O-methylmukonal
Hernandez-Benitez, R. Israel; et al, Synthesis, 2017, 49(18), 4357-4371

Synthetic Circuit 27

Reaction Conditions
1.1 Reagents: Acetic acid ,  Palladium diacetate Solvents: Acetic acid ;  14 h, 110 °C
2.1 Reagents: Diisobutylaluminum hydride Solvents: Diethyl ether ;  3.5 h, -78 °C
3.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ;  24 h, rt
4.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  24 h, -78 °C → rt
Reference
Transition metals in organic synthesis. Part 85. A general approach to 1,6-dioxygenated carbazole alkaloids; first total synthesis of clausine G, clausine I, and clausine Z
Boerger, Carsten; et al, Synlett, 2008, (11), 1698-1702

Synthetic Circuit 28

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  rt; 17 h, reflux
2.1 Reagents: Iron Solvents: Acetic acid ;  2 h, rt; 2 h, 40 °C
3.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate ,  2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: Toluene ;  64 h, 80 °C
4.1 Reagents: Pivalic acid ,  Potassium carbonate Catalysts: Palladium diacetate ;  16 h, 115 °C; 24 h, 115 °C
5.1 Reagents: Diisobutylaluminum hydride Solvents: Diethyl ether ;  5 min, -78 °C; 1.5 h, -78 °C; 5 min, -78 °C; 2 h, -78 °C
5.2 Solvents: Water ;  -78 °C → rt
6.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ;  24 h, rt
7.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  -78 °C; 18 h, -78 °C → rt
7.2 Solvents: Methanol ;  rt
Reference
Transition metals in organic synthesis. Part 101: Convergent total synthesis of 1,6-dioxygenated carbazole alkaloids
Boerger, Carsten; et al, Tetrahedron, 2012, 68(33), 6727-6736

Synthetic Circuit 29

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Water ;  18 h, reflux
1.2 Reagents: Sodium bicarbonate ;  reflux
2.1 Reagents: Potassium carbonate Solvents: Acetone ;  rt; 17 h, reflux
3.1 Reagents: Iron Solvents: Acetic acid ;  2 h, rt; 2 h, 40 °C
4.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate ,  2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: Toluene ;  64 h, 80 °C
5.1 Reagents: Pivalic acid ,  Potassium carbonate Catalysts: Palladium diacetate ;  16 h, 115 °C; 24 h, 115 °C
6.1 Reagents: Diisobutylaluminum hydride Solvents: Diethyl ether ;  5 min, -78 °C; 1.5 h, -78 °C; 5 min, -78 °C; 2 h, -78 °C
6.2 Solvents: Water ;  -78 °C → rt
7.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ;  24 h, rt
8.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  -78 °C; 18 h, -78 °C → rt
8.2 Solvents: Methanol ;  rt
Reference
Transition metals in organic synthesis. Part 101: Convergent total synthesis of 1,6-dioxygenated carbazole alkaloids
Boerger, Carsten; et al, Tetrahedron, 2012, 68(33), 6727-6736

Synthetic Circuit 30

Reaction Conditions
1.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate ,  2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: Toluene ;  120 h, reflux
2.1 Reagents: Pivalic acid ,  Potassium carbonate Catalysts: Palladium diacetate ;  14 h, 115 °C
3.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ,  Dichloromethane ;  6 h, rt
4.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ;  24 h, rt
5.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  -78 °C; 24 h, -78 °C → rt
5.2 Solvents: Methanol ;  rt
Reference
Transition metals in organic synthesis. Part 101: Convergent total synthesis of 1,6-dioxygenated carbazole alkaloids
Boerger, Carsten; et al, Tetrahedron, 2012, 68(33), 6727-6736

Clausine Z Raw materials

Clausine Z Preparation Products

Clausine Z 関連文献

Clausine Zに関する追加情報

Clausine Z: A Comprehensive Overview

Clausine Z, also known by its CAS number 866111-14-0, is a compound that has garnered significant attention in the scientific community due to its unique properties and potential applications. This compound belongs to the broader category of organic compounds, and its structure and functionality have been extensively studied in recent years. The name Clausine Z itself suggests a specific nomenclature, likely derived from its chemical composition or the context in which it was first discovered.

Recent studies have highlighted the biological activity of Clausine Z, particularly in the field of pharmacology. Researchers have explored its potential as a bioactive compound, with findings indicating that it may possess antioxidant properties and could play a role in combating oxidative stress. These properties make Clausine Z a promising candidate for applications in nutraceuticals and cosmeceuticals, where antioxidants are highly valued for their health benefits.

The synthesis of Clausine Z has been optimized through advanced chemical techniques, ensuring higher yields and purities. This has been made possible by the development of novel synthetic pathways, which are detailed in recent publications. The ability to synthesize Clausine Z efficiently is crucial for its scalability, especially as demand for bioactive compounds continues to rise across various industries.

In terms of structural analysis, Clausine Z exhibits a complex molecular framework that contributes to its unique reactivity. Computational chemistry methods, such as density functional theory (DFT), have been employed to study its electronic structure and bonding characteristics. These insights have provided a deeper understanding of how Clausine Z interacts with other molecules, paving the way for innovative applications in material science and drug design.

One of the most exciting developments involving Clausine Z is its potential role in drug delivery systems. Researchers have investigated its ability to act as a carrier for therapeutic agents, enhancing drug solubility and bioavailability. This application could revolutionize the pharmaceutical industry by enabling more effective treatments with fewer side effects.

Moreover, Clausine Z has shown promise in the field of green chemistry, where it can be used as a sustainable alternative to traditional chemical reagents. Its ability to participate in catalytic reactions under mild conditions aligns with the growing global emphasis on environmentally friendly practices.

The commercialization of Clausine Z is also gaining momentum, with several companies exploring its use in specialty chemicals and fine chemicals markets. Its versatility across multiple industries underscores its potential as a valuable commodity in the global market.

In conclusion, Clausine Z (CAS No: 866111-14-0) is a compound with multifaceted applications that continue to evolve with advancements in scientific research. Its unique properties, coupled with ongoing innovations in synthesis and application development, position it as a key player in various fields ranging from pharmacology to materials science.

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推奨される供給者
Amadis Chemical Company Limited
(CAS:866111-14-0)Clausine Z
A1241580
Purity:99%
はかる:5mg
Price ($):279